Fosetyl-al
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/3C2H5O3P.Al/c3*1-2-5-6(3)4;/h3*2H2,1H3;/q;;;+3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPMQULDKWSNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)=O.CCOP(=O)=O.CCOP(=O)=O.[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15AlO9P3+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020643 | |
| Record name | Fosetyl aluminum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39148-24-8 | |
| Record name | Fosetyl-aluminium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039148248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosetyl aluminum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium triethyl triphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSETYL-ALUMINUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3979UH4J7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Underpinnings of Fosetyl Al Efficacy
Direct Antifungal and Antibacterial Action
The direct effects of Fosetyl-al primarily stem from the phosphonate (B1237965) ion, which is released upon hydrolysis of this compound within plant tissues avocadosource.comthuenen.de. This phosphonate acts as a phosphate (B84403) analog, interfering with various metabolic processes in susceptible pathogens.
Inhibition of Pathogen Spore Germination
This compound directly inhibits the germination of pathogen spores, a critical step in the disease cycle fao.orgawiner.comresearchgate.netfao.org. For instance, concentrations of 50 µg/ml or more of this compound have been shown to prevent sporulation in vitro actahort.org. Studies on Phytophthora citrophthora and Phytophthora parasitica revealed that 1,000 µg/ml of this compound reduced zoospore germination by 53% and 99%, respectively apsnet.org. Similarly, a minimal concentration of 500 mg/L of this compound inhibited Fulvia fulva spore germination after spraying on tomato leaves cdnsciencepub.com.
Disruption of Pathogen Mycelial Development
This compound and its active metabolite, phosphonic acid, directly interfere with and block the development of pathogen mycelium fao.orgawiner.comresearchgate.netfao.org. This disruption limits fungal growth and spread within the host. For example, Phytophthora cinnamomi mycelial growth was significantly inhibited by this compound, with EC₅₀ and EC₉₀ values of 54 µg/ml and 170 µg/ml, respectively, when cultured on a low-phosphate medium usda.govusda.gov. While early reports suggested that high concentrations (>1,000 µg/ml) were needed for in vitro inhibition of Phytophthora species, more recent studies, particularly those conducted in low-phosphate media, have demonstrated significant inhibition at much lower concentrations, even below 200 µg/ml usda.govusda.gov.
Table 1: Inhibition of Phytophthora Mycelial Growth by this compound (in Low Phosphate Medium)
| Pathogen Species | EC₅₀ (µg/ml) | EC₉₀ (µg/ml) | Source |
| Phytophthora cinnamomi | 54 | 170 | usda.govusda.gov |
| Phytophthora capsici | 50 | 196 | apsnet.org |
Competition with Phosphate Assimilation and Allosteric Enzyme Regulation in Pathogens
A primary direct mechanism of this compound involves its active component, phosphonate, competing with phosphate (Pi) for assimilation by pathogens fao.orgresearchgate.netfao.orgactahort.orgherts.ac.uk. Phosphonate (H₂PO₃⁻) is structurally similar to phosphate (H₂PO₄⁻), allowing it to be taken up by phosphate transporters in pathogens. However, unlike phosphate, phosphonate cannot be fully metabolized or incorporated into essential phosphorus-containing biomolecules by most oomycetes and some bacteria thuenen.deresearchgate.net. This competitive inhibition leads to a "functional phosphate starvation" within the pathogen, even in phosphate-rich environments. Furthermore, phosphonate can act as an allosteric regulator, binding to and inhibiting several enzymes that normally utilize or are regulated by phosphate fao.orgfao.orgherts.ac.ukresearchgate.net. This disruption of enzyme activity, particularly those involved in phosphorus metabolism, severely impairs the pathogen's metabolic pathways.
Interference with Pathogen Phosphorus Metabolism and Specific Enzyme Synthesis
This compound, through its phosphonate ion, directly interferes with the phosphorus metabolism of targeted pathogens fao.orgresearchgate.net. Phosphonates disrupt the synthesis of complex molecules and specific enzymes crucial for pathogen survival and virulence fao.orgresearchgate.net. This interference can lead to a deficiency in available phosphate for vital cellular processes, ultimately limiting growth and reproduction. For instance, phosphonate has been shown to inhibit oxidative phosphorylation in the metabolism of Oomycetes and block essential pathogen enzymes, thereby directly limiting mycelial growth researchgate.net.
Comparative Analysis of In Vitro Versus In Planta Direct Effects on Pathogens
Historically, in vitro studies often reported low antifungal activity of this compound against susceptible fungi, leading to the initial hypothesis that its primary mode of action was indirect, through the stimulation of host defenses actahort.orgapsnet.orgird.fr. However, more recent research, particularly when conducted in low-phosphate media, has demonstrated significant direct inhibitory effects in vitro usda.govusda.govapsnet.org. Despite this, this compound often exhibits greater efficacy in planta compared to in vitro tests usda.govresearchgate.net. This discrepancy can be attributed to several factors:
Conversion to Phosphorous Acid: this compound is degraded to phosphonic acid (H₃PO₃) within plant tissues, and phosphonic acid has been shown to be more directly inhibitory to Phytophthora species in vitro than this compound itself avocadosource.comactahort.orgusda.gov. The higher activity in vivo might be explained by this rapid conversion by plant enzymes usda.gov.
Host Environment: The physiological conditions within the plant host, such as nutrient availability and pH, can influence the direct fungitoxicity of this compound actahort.orgapsnet.org.
Table 2: Comparative Efficacy of this compound and Phosphorous Acid In Vitro and In Vivo against Phytophthora Species
| Compound | Pathogen Species | EC₅₀ In Vitro (PO₃ meq/L) | EC₅₀ In Vivo (PO₃ meq/L) | Source |
| Phosphorous Acid | Phytophthora cinnamomi | 0.05 (4 µg/ml) | - | usda.govusda.gov |
| Phosphorous Acid | Phytophthora citricola | 0.03-0.07 | 0.09 (8 µg/ml) | usda.gov |
| This compound | Phytophthora cinnamomi | 0.45 (54 µg/ml) | - | usda.govusda.gov |
| This compound | Phytophthora citricola | 0.38-0.45 | 0.22 (26 µg/ml) | usda.gov |
Influence of Specific Environmental Conditions on Direct Fungitoxicity (e.g., Low Phosphate Availability)
The direct fungitoxicity of this compound, particularly that of phosphonic acid, is significantly influenced by the availability of phosphate in the environment actahort.orgusda.govusda.govresearchgate.netapsnet.orgcirad.fr. In low-phosphate conditions, the competitive effect of phosphonate for phosphate assimilation and enzyme binding sites is enhanced, leading to greater inhibition of pathogen growth actahort.orgusda.govusda.govresearchgate.net. Studies have demonstrated that this compound exhibits much higher in vitro activity against Phytophthora when cultured on low-phosphate media compared to standard media usda.govusda.gov. Conversely, increasing the phosphate concentration in the culture medium can reduce the inhibitory effect of this compound and phosphonic acid usda.govusda.govcirad.fr. This highlights the importance of the phosphate status of the host plant and its environment in modulating the direct fungitoxic action of this compound.
Indirect Host-Mediated Defense Induction
This compound's ability to stimulate plant defense responses is attributed to the release of ethylphosphonate within the plant tissues researchgate.netactahort.orgishs.org. This leads to a cascade of internal reactions that bolster the plant's resistance against various pathogens, including oomycetes, ascomycetes, and certain bacteria fao.orgresearchgate.netactahort.orgishs.org.
Triggering of Plant Defense Pathways (e.g., Salicylic (B10762653) Acid, Jasmonic Acid, Ethylene (B1197577) Pathways)
This compound enhances natural plant defenses by triggering key plant hormone signaling pathways: the salicylic acid (SA) pathway, the jasmonic acid (JA) pathway, and the ethylene (ET) pathway researchgate.netactahort.orgishs.org. These pathways are central to plant immunity, with SA primarily mediating systemic acquired resistance (SAR) against biotrophic and hemi-biotrophic pathogens, while JA and ET are often involved in induced systemic resistance (ISR) against necrotrophic pathogens and pests mdpi.comnih.govarizona.edu. The activation of these pathways by this compound leads to a reduction in host susceptibility and disease incidence researchgate.net. For instance, in pome fruit, this compound has shown activity against bacteria like Erwinia amylovora and Pseudomonas syringae by reducing host susceptibility researchgate.netactahort.orgishs.org.
Induction and Accumulation of Phytoalexins (e.g., Scoparone)
This compound promotes the rapid production and accumulation of phytoalexins, which are antimicrobial compounds synthesized by plants in response to stress or pathogen attack fao.orgcirad.frarizona.edumdpi.comiac.sp.gov.br. A notable example is scoparone (B1681568) (6,7-dimethoxycoumarin), a phytoalexin associated with resistance in citrus plants to Phytophthora citrophthora cirad.frapsnet.orghuji.ac.il. Research has shown that scoparone accumulates in citrus plants inoculated with P. citrophthora in the presence of this compound, serving as a chemical marker for the induction of resistance cirad.fr. In studies with citrus species like macrophylla, sour orange, and rough lemon, concentrations of scoparone were observed to be two- to four-fold higher in inoculated branches treated with this compound compared to untreated inoculated branches apsnet.org. This accumulation of scoparone is linked to the plant's resistance to specific pathogen strains cirad.fr.
| Citrus Species | Treatment | Scoparone Concentration (µg/ml fr. wt.) (Approximate Fold Change vs. Control) |
Metabolism and Translocation of Fosetyl Al Within Plant Systems
Absorption Dynamics (Foliar and Root Uptake)
Fosetyl-al is rapidly absorbed by plants, primarily through the leaves, but also effectively through the roots nih.govherts.ac.ukrx-sol.comfao.org. This dual absorption capability allows for flexible application methods, including foliar sprays and soil drenches fao.orgufl.edu. The efficiency of leaf and root uptake of phosphite (B83602), the active component derived from this compound, is attributed to its higher solubility compared to analogous phosphate (B84403) salts verdeterreprod.fr.
Systemic Mobility and Distribution (Acropetal and Basipetal Translocation)
Intracellular Dissociation and Hydrolysis Pathways
Upon absorption, this compound undergoes a series of dissociation and hydrolysis reactions within the plant.
After application, aluminum tris-O-ethyl phosphonate (B1237965) (this compound) dissociates into O-ethyl phosphonate anions and aluminum ions nih.govfao.orgbayer.comagric.wa.gov.au. This initial dissociation occurs when this compound dissolves in water, with the liberated aluminum ions tending to form aluminum hydroxide (B78521) fao.org.
The O-ethyl phosphonate then undergoes hydrolysis, particularly in biological systems, to form phosphonic acid (also referred to as phosphorous acid) and ethanol (B145695) nih.govfao.orgfao.orgapsnet.orgnih.govnih.govnih.gov. This hydrolysis, often attributed to microbial activity, can occur rapidly, with the parent substance being metabolized to phosphonic acid within hours (12 to 24 hours) after treatment in some plant samples fao.org.
Phosphonic acid is consistently identified as the predominant metabolite of this compound in plant tissues nih.govrx-sol.comfao.orgfao.orgphytocontrol.com. Plant metabolism studies confirm that after the application of this compound, residues are readily and rapidly hydrolyzed to phosphonic acid and ethanol in plants and soil fao.org. Phosphonic acid generally constitutes more than 80% of the total residue, with trace amounts of the parent compound, this compound, also present fao.org.
Integration of this compound Carbon Moiety into Plant Primary Metabolism (e.g., Glyoxylic Cycle, Sugar and Lipid Formation)
While phosphonic acid is the major metabolite, the ethanol produced from the hydrolysis of O-ethyl phosphonate is either volatilized or degraded and subsequently incorporated into the natural constituents of plant tissues fao.org. In animal metabolism studies (e.g., in rats), the ethanol is converted, presumably via acetaldehyde (B116499) and acetate, to carbon dioxide, which is then exhaled nih.gov. Although the direct integration of the this compound carbon moiety into specific plant primary metabolic pathways like the glyoxylic cycle, sugar, or lipid formation is not explicitly detailed in the provided search results, the general statement that ethanol is incorporated into natural constituents suggests its entry into general carbon metabolism fao.org.
Stability and Further Oxidation of Phosphonic Acid in Plant Tissues
Upon application, this compound undergoes hydrolysis within plant systems, yielding ethanol and phosphonic acid (also known as phosphite) as its primary active metabolite. uq.edu.aupnwhandbooks.org A defining characteristic of phosphonic acid in plant tissues is its remarkable stability and persistence. uq.edu.aupnwhandbooks.orgmdpi.comufl.edugalab.comavocado.co.zamdpi.comopta-eu.orgapsnet.orgorganic-integrity.org Unlike phosphate, which is readily metabolized by plants as a phosphorus source, phosphonic acid is not significantly oxidized or converted into phosphate within plant cells. uq.edu.aupnwhandbooks.orgufl.eduavocado.co.zamdpi.comopta-eu.orgfrontiersin.orgresearchgate.net To date, no plant enzymes capable of catalyzing the oxidation of phosphonate to phosphate have been identified. pnwhandbooks.org
This inherent stability contributes to the long-term effectiveness of phosphonic acid as a crop protectant. Research indicates that phosphonate solutions maintain resistance to oxidation across a broad range of temperatures, specifically up to 60 °C, and within a pH range of 1.5 to 7.6. mdpi.com This chemical resilience is a key factor in its prolonged presence within plant tissues. mdpi.com
Studies have demonstrated the significant persistence of phosphonic acid in various crops. For instance, high phosphonate levels were maintained in avocado tissues for an extended period of eight weeks following both soil and foliar applications of this compound or potassium phosphonate. mdpi.comapsnet.org In perennial crops like grapevines, phosphonic acid residues have been observed to persist for at least six years, with the potential for even longer durations. organic-integrity.org
The observed decline of phosphonic acid levels in perennial crops over time is not attributed to metabolic conversion but is rather poorly understood. It is hypothesized that this reduction primarily occurs through dilution effects resulting from continuous plant growth, leaf abscission, and fruit harvest. uq.edu.au Additionally, minor amounts of phosphite may leach from roots into the surrounding soil under certain experimental conditions. uq.edu.au
It is crucial to differentiate phosphonic acid from phosphoric acid (phosphate) in terms of plant nutrition. Due to its stability and the lack of metabolic conversion within plants, phosphonic acid does not serve as a direct phosphorus nutrient source for plants. pnwhandbooks.orgufl.eduavocado.co.zafrontiersin.orgresearchgate.netsinab.it While soil microorganisms possess the capability to oxidize phosphonate to phosphate, this process is generally slow and holds limited practical relevance for the nutritional requirements of plants. pnwhandbooks.orgmdpi.comavocado.co.zamdpi.comopta-eu.orgresearchgate.net Despite this, some research explores the potential for genetic manipulation in plants to enhance their ability to oxidize phosphite into phosphate. researchgate.netsemanticscholar.org
Efficacy and Pathosystemic Dynamics
Broad-Spectrum Control Against Diverse Plant Pathogens
Fosetyl-al demonstrates control over a wide array of plant pathogens, including oomycetes, certain ascomycetes, and plant pathogenic bacteria. zagro.comgoogle.com
This compound is highly effective against diseases caused by oomycetes, often referred to as water molds. Its action against these pathogens can be partly attributed to a direct inhibition of mycelial growth, particularly in genera like Plasmopara spp., by competing for phosphate (B84403) assimilation. ishs.org However, a significant component of its efficacy against oomycetes, including Phytophthora spp. and Pythium spp., is its indirect effect through the enhancement of natural plant defenses. ishs.orgresearchgate.netusda.govannualreviews.org
Studies have shown this compound's effectiveness against:
Phytophthora spp.: It is effective against various Phytophthora species causing diseases such as root rot in ornamentals, citrus gummosis, black pod disease in cocoa, and late blight in potatoes and tomatoes. usda.govannualreviews.orgapsnet.orgnih.govveggieconcept.ngppmj.netresearchgate.netresearchgate.net For instance, in peach trees, this compound significantly reduced the growth of Phytophthora cactorum when applied as a trunk paint or soil drench. researchgate.net While some Phytophthora species may require higher concentrations for direct mycelial inhibition in vitro, its in planta efficacy is often attributed to its dual action of pathogen inhibition and host defense stimulation. researchgate.netusda.govapsnet.org
Pythium spp.: this compound controls Pythium species, which are common causes of damping-off disease in seedlings and root rot in various crops and ornamentals. annualreviews.orgapsnet.orgnih.govresearchgate.net
Plasmopara spp. (e.g., Plasmopara viticola): It exhibits excellent activity against downy mildews, including Plasmopara viticola in grapevines. ishs.organnualreviews.orgnih.govresearchgate.net
Pseudoperonospora spp. (e.g., Pseudoperonospora cubensis): Research indicates that Pseudoperonospora cubensis isolates are sensitive to this compound, with no reported field resistance despite extensive use. veggieconcept.ngresearchgate.net
| Oomycete Pathogen | Disease/Crop | Efficacy/Observation | Source |
| Phytophthora spp. | Ornamentals, Citrus, Pineapple, Avocado, Cocoa, Potato, Tomato, Peach | Effective against root rot, gummosis, black pod, late blight; reduces fungal growth and stimulates host defense. | researchgate.netusda.govannualreviews.orgapsnet.orgnih.govveggieconcept.ngppmj.netresearchgate.netresearchgate.net |
| Pythium spp. | Ornamentals, Tobacco seedlings | Controls damping-off and root rot. | annualreviews.orgapsnet.orgnih.govresearchgate.net |
| Plasmopara viticola | Grapevines | Highly efficacious against downy mildew. | ishs.organnualreviews.orgnih.govresearchgate.net |
| Pseudoperonospora cubensis | Cucumber | Isolates sensitive, no reported field resistance. | veggieconcept.ngresearchgate.net |
While primarily known for its efficacy against oomycetes, this compound also shows activity against a broad number of ascomycetes. ishs.orggoogle.com
Powdery Mildew (Podosphaera leucotricha): this compound has been shown to decrease the disease severity of Podosphaera leucotricha in apples and pears. ishs.orgresearchgate.netgoogle.comagrimaroc.org It is considered effective against apple powdery mildew. ishs.orgresearchgate.net
Other Ascomycetes: Evidence suggests that the Plant Defense Enhancement (PDE) effect of this compound intensifies the plant immune response against a broad range of ascomycetes, including Stemphylium vesicarium, Venturia inaequalis, and Alternaria spp. ishs.orgresearchgate.net It has been observed to reduce conidial infections of V. inaequalis on newly formed leaves in pears and offers remarkable persistency against S. vesicarium. ishs.org
| Ascomycete Pathogen | Disease/Crop | Efficacy/Observation | Source |
| Podosphaera leucotricha | Apple, Pear | Decreases disease severity of powdery mildew. | ishs.orgresearchgate.netgoogle.comagrimaroc.org |
| Stemphylium vesicarium | Pear | Offers remarkable persistency. | ishs.orgresearchgate.net |
| Venturia inaequalis | Apple, Pear | Reduces conidial infections on newly formed leaves; direct inhibition of fungal growth observed in vitro. | ishs.orgresearchgate.netmdpi.com |
| Alternaria spp. | Various crops | Plant Defense Enhancement effect intensifies immune response. | ishs.orgzagro.comresearchgate.net |
This compound demonstrates activity against certain plant pathogenic bacteria, often through reduced host susceptibility and direct effects. ishs.orgzagro.comresearchgate.net
Xanthomonas spp.: this compound has shown moderate control of Xanthomonas leaf spot diseases, with some strains being highly sensitive. apsnet.orgnih.govwindows.netepa.gov For example, it provided 58% control of Xanthomonas campestris pv. hederae on English ivy in some trials. apsnet.org
Erwinia amylovora (Fire Blight): In pome fruit, this compound exerts activity against Erwinia amylovora, the causal agent of fire blight, primarily by reducing host susceptibility. ishs.orgzagro.comnih.govresearchgate.netgoogle.commdpi.com It has been registered in several European countries for fire blight control. mdpi.com
Pseudomonas syringae spp.: this compound has shown activity against Pseudomonas syringae pathovars, including P. syringae pv. syringae and P. syringae pv. actinidiae. ishs.orgresearchgate.netgoogle.comwindows.netmdpi.comdergipark.org.trresearchgate.netresearchgate.netunito.it Studies indicate that it can control the colonization of leaf surfaces by P. syringae, with efficacy influenced by acidic conditions and the presence of phosphite (B83602). researchgate.net this compound significantly reduced the development of tomato bacterial speck disease caused by Pseudomonas syringae, showing a 90.3% efficacy in one trial. dergipark.org.tr
| Bacterial Pathogen | Disease/Crop | Efficacy/Observation | Source |
| Xanthomonas spp. | Ornamentals, Stone fruit | Moderate control of leaf spot diseases; some strains highly sensitive. | apsnet.orgnih.govgoogle.comwindows.netepa.gov |
| Erwinia amylovora | Apple, Pear | Reduces host susceptibility to fire blight. | ishs.orgzagro.comnih.govresearchgate.netgoogle.commdpi.com |
| Pseudomonas syringae spp. | Pear, Kiwifruit, Tomato | Controls colonization of leaf surfaces; reduces bacterial speck disease severity. | ishs.orgresearchgate.netgoogle.comwindows.netmdpi.comdergipark.org.trresearchgate.netresearchgate.netunito.it |
While its primary targets are fungal and bacterial pathogens, some preliminary observations suggest that this compound may show activity against certain virus diseases. actahort.orggoogle.com However, detailed research findings on this aspect are limited.
Curative and Protectant Activity Profiles
This compound is characterized by its systemic and ambimobile nature, meaning it can be absorbed by both foliage and roots and translocated both upwards (acropetally) and downwards (basipetally) within the plant. actahort.orgapsnet.org This systemic movement contributes to its dual activity profiles:
Protectant Activity: When applied preventatively, this compound provides protection by being present in plant tissues before pathogen infection occurs. This is crucial for diseases where early intervention is key. researchgate.netnih.gov
Curative Activity: this compound also exhibits curative properties, particularly if applied within a short period (e.g., 48 hours) after infection. actahort.org This is due to its ability to inhibit pathogen development and stimulate host defense responses even after the pathogen has initiated infection. actahort.orgresearchgate.net For instance, in adult trees, preventive treatments with this compound were effective against Phytophthora austrocedri, and while curative treatments were tested, only preventive ones showed effectiveness in the assayed conditions. researchgate.net Similarly, trunk paint applications of this compound showed both curative and residual activity against Phytophthora nicotianae in citrus. ppmj.net
Influences on Disease Progression and Host Susceptibility
This compound significantly influences disease progression and host susceptibility primarily through its unique Plant Defense Enhancement (PDE) effect. ishs.orgscielo.edu.uy
Induction of Host Defense Mechanisms: A key aspect of this compound's mode of action is its ability to stimulate the plant's natural defense mechanisms. ishs.orgactahort.orgresearchgate.netusda.govannualreviews.orgcirad.frapsnet.org Upon release of ethylphosphonate inside plant tissue, it triggers various defense pathways, including the salicylic (B10762653) acid, jasmonic acid, and ethylene (B1197577) pathways. ishs.org This induction leads to a rapid production of phytoalexins (antimicrobial compounds produced by plants) and the establishment of an incompatible response, effectively making the host less susceptible to infection. actahort.orgresearchgate.netapsnet.orgcirad.frcirad.fr For example, this compound stimulated the increase in activity of antioxidant enzymes like PAL and SOD in potato plants infected by Phytophthora infestans, inducing plant defense. scielo.edu.uy
Reduced Host Susceptibility: By enhancing the plant's immune response, this compound directly contributes to a reduction in host susceptibility and disease incidence. ishs.orgresearchgate.net This is particularly evident in its activity against bacterial pathogens like Erwinia amylovora and Pseudomonas syringae, where it reduces the host's vulnerability. ishs.orgresearchgate.net Seedlings pretreated with this compound have been observed to be less susceptible to effectors secreted by pathogens. researchgate.net
Interactions with Co-Applied Fungicides and Other Agrochemicals
The effectiveness of this compound in agricultural settings can be significantly influenced by its interactions with other co-applied fungicides and agrochemicals. These interactions can lead to synergistic effects, additive effects, or, in some cases, an absence of increased efficacy, all of which have important implications for integrated pest management strategies.
Synergistic Effects in Disease Control (e.g., with Fenamidone, Mancozeb (B1675947), Cymoxanil)
This compound has demonstrated synergistic interactions when combined with various fungicides, leading to enhanced disease control. A synergistic effect occurs when the combined action of two or more substances is greater than the sum of their individual effects.
Mancozeb: Mixtures of this compound and Mancozeb are commonly formulated to provide broad-spectrum protection against a variety of fungal pathogens, particularly oomycetes. ontosight.ai This synergy arises because Mancozeb interferes with the enzyme systems of fungal cells, inhibiting their growth and reproduction, while this compound acts systemically within the plant, promoting host defense mechanisms and directly inhibiting pathogens. ontosight.ai Research has shown that combinations of this compound and Mancozeb can exert increased control efficacy against late blight in potatoes caused by Phytophthora infestans. apsnet.orgresearchgate.net Studies have also indicated that metalaxyl-M + mancozeb combinations can be synergistic in controlling Pythium aphanidermatum and Fusarium oxysporum in specific contexts. researchgate.netresearchgate.netjournalarrb.com
Cymoxanil: Synergistic interactions have been observed between this compound and Cymoxanil, particularly in the control of late blight in potatoes. apsnet.orgapsnet.org The efficacy of mancozeb-phenylamide mixtures against Phytophthora infestans can be significantly improved by the addition of Cymoxanil. apsnet.org A three-way mixture involving Mancozeb, Cymoxanil, and oxadixyl (B1677826) has also been reported to be highly effective and synergistic against P. infestans. researchgate.netapsnet.org
The following table summarizes some synergistic interactions of this compound with co-applied fungicides:
| Co-Applied Fungicide | Target Pathogen(s) / Disease(s) | Observed Effect | Reference(s) |
| Mancozeb | Phytophthora infestans (Late Blight), Pythium aphanidermatum, Fusarium oxysporum | Synergistic increase in control efficacy; broad-spectrum protection. | ontosight.aiapsnet.orgresearchgate.netresearchgate.netjournalarrb.com |
| Cymoxanil | Phytophthora infestans (Late Blight) | Synergistic improvement in efficacy, especially in multi-component mixtures. | researchgate.netapsnet.orgapsnet.org |
| Fenamidone | General plant diseases | Synergistic effect leading to improved control and reduced chemical load. | google.comjustia.com |
Implications for Integrated Pest Management (IPM) Strategies
The understanding of this compound's interactions with other agrochemicals is crucial for the development and implementation of effective Integrated Pest Management (IPM) strategies. IPM is a comprehensive approach to pest control that prioritizes ecological principles and aims to minimize reliance on synthetic pesticides while effectively managing pest populations. agronomyjournals.com It integrates various control methods, including cultural, physical, biological, and chemical approaches. agronomyjournals.com
This compound's unique dual mode of action, which involves both direct inhibition of pathogens and the stimulation of host defense mechanisms, further enhances its value within IPM. conicet.gov.arscielo.edu.uy By boosting the plant's natural resistance, this compound contributes to a more resilient agricultural system, reducing the sole reliance on chemical suppression. conicet.gov.ar
Environmental Fate and Degradation Pathways
Soil Degradation and Persistence
The degradation of Fosetyl-al in soil is a well-studied process, revealing its relatively short persistence and transformation into key products.
Rapid Degradation of this compound in Soil to Non-Toxic Components
This compound undergoes rapid degradation in aerobic soil environments. Studies indicate that its half-life (DT50) in aerobic soil typically ranges from 15 to 90 minutes, with some reports showing degradation in less than 3 hours or even less than 1 day. fao.orgpublications.gc.cafederalregister.govregulations.gov In anaerobic soil conditions, the degradation is also swift, with DT50 values ranging from 12 to 50 hours, or up to 2 days. publications.gc.caregulations.gov This rapid degradation leads to the formation of major transformation products, notably ethanol (B145695) and phosphonic acid. fao.orgpublications.gc.cafederalregister.govmdpi.comepa.gov Both this compound and its related compound, fosetyl (B95085), are classified as non-persistent in soil. fao.org The degradation products, including aluminum ions (Al3+), phosphate (B84403) ions (PO43-), and ethanol, are considered widespread in nature. federalregister.govregulations.gov Due to its rapid degradation, this compound is not expected to exhibit significant mobility in soil, despite its high water solubility. federalregister.gov Furthermore, its presence has been shown to have a limited and transient impact on the composition of soil bacterial communities. researchgate.net
Table 1: Soil Degradation Half-Lives of this compound and Phosphonic Acid
| Compound | Environment | Half-Life (DT50) Range | Key Degradation Products |
| This compound | Aerobic Soil | 15-90 minutes fao.org | Ethanol, Phosphonic Acid fao.orgpublications.gc.cafederalregister.govmdpi.comepa.gov |
| This compound | Anaerobic Soil | 12-50 hours publications.gc.ca | Ethanol, Phosphonic Acid publications.gc.caregulations.gov |
| Phosphonic Acid | Soil | 28-130 days mdpi.com | N/A |
Hydrolytic Stability and Photochemical Degradation in Soils
This compound demonstrates stability against hydrolysis across a range of naturally occurring pH levels, specifically from pH 5 to 9. fao.orgpublications.gc.casemanticscholar.org Photochemical degradation of this compound in the environment is not anticipated, primarily because the active ingredient does not absorb light at wavelengths relevant to environmental photolysis (above 290 nm). fao.orgpublications.gc.canih.gov Consequently, specific photolysis studies for this compound were not conducted due to its rapid aerobic soil degradation and lack of significant light absorption. fao.org While this compound itself is not susceptible to direct photolysis, investigations into the photolytic degradation of phosphonic acid in soil have shown a slow reduction in extractable residues, which is attributed to reactions with hydroxyl or peroxy radicals generated from irradiated soil components. fao.org
Aerobic Metabolism Studies in Soil Environments
Extensive aerobic degradation studies of this compound have been conducted across various soil types. fao.org These studies consistently show rapid degradation, with DT50 values typically ranging from 15 to 90 minutes when incubated at 20 °C, and up to 64 days at 12 °C. fao.org The degradation pathway in aerobic soil is initiated by the dissociation of this compound to O-ethyl phosphonate (B1237965), followed by the hydrolysis of the ethyl ester bond, which yields phosphonic acid and ethanol. fao.org While ethanol is quickly degraded in the soil, phosphonic acid exhibits moderate persistence. publications.gc.ca
Aquatic Environmental Behavior and Fate
This compound demonstrates high aqueous solubility, reported at 120 g/L (120,000 ppm). epa.govherts.ac.uk Although generally non-persistent in soil, it may persist in water under certain conditions. herts.ac.uk this compound is stable to hydrolysis in water. epa.gov When dissolved in sterile water, this compound dissociates into O-ethyl phosphonate and aluminum ions. fao.orgfao.org Subsequently, in biological systems, O-ethyl phosphonate undergoes hydrolysis, primarily through microbial activity, to form phosphonic acid. fao.org Under typical physiological and environmental pH conditions (pH 4 to 9), phosphonic acid is unlikely to exist as the free acid due to its dissociation constant (pKa = 2.0), readily forming salts with available counter ions such as sodium, potassium, magnesium, and calcium. fao.org
Atmospheric Presence and Behavior (e.g., in Airborne Particulate Matter)
This compound exhibits low volatility, which significantly influences its atmospheric behavior herts.ac.ukpublications.gc.caherts.ac.uk. Its vapor pressure is very low, reported as less than 7.5 x 10⁻¹⁰ mm Hg at 25 °C nih.gov. Based on this low vapor pressure, this compound is predominantly expected to exist in the particulate phase within the atmosphere nih.gov.
While inhalation exposure from outdoor applications is generally considered minimal due to its low vapor pressure and the expected dilution in ambient air, a notable fraction of applied pesticides, potentially ranging from 30% to 50%, can be lost to the air during and after spraying publications.gc.caresearchgate.net. Fine airborne particulate matter (PM 2.5) has the capacity to adsorb toxic and hazardous substances, including pesticides researchgate.net. Research has demonstrated the development of analytical methods, such as hydrophilic interaction liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify this compound residues in airborne particulate matter, indicating its presence in this form following application researchgate.netdntb.gov.ua.
Table 1: Atmospheric Properties of this compound
| Property | Value | Reference |
| Volatility | Low | herts.ac.ukpublications.gc.caherts.ac.uk |
| Vapor Pressure (25 °C) | < 7.5 x 10⁻¹⁰ mm Hg | nih.gov |
| Expected Atmospheric Phase | Particulate Phase | nih.gov |
Leaching Potential to Groundwater Under Specific Conditions
This compound is highly soluble in water, a property that inherently suggests a susceptibility to leaching herts.ac.ukepa.govregulations.gov. It is also stable to decomposition by water under typical environmental conditions epa.govepa.gov. Consequently, there is a possibility that this compound could leach to groundwater, particularly in scenarios where heavy rainfall occurs shortly after foliar application of the pesticide epa.gov.
While this compound does satisfy some criteria for leaching, its very short half-life in soil, combined with results from water modeling studies, suggests that it is generally not expected to leach into soil or enter groundwater under typical conditions publications.gc.ca. Soil mobility studies indicate a range of Koc values from 20 to 311, suggesting very high to moderate mobility in soil nih.gov. Furthermore, a GUS (Groundwater Ubiquity Score) leaching potential index of -6.99 indicates low leachability herts.ac.uk. The Screening Concentration in Groundwater (SCI-GROW) model has estimated groundwater concentrations to be less than 0.006 parts per billion (ppb) regulations.gov.
It is important to note that while rapid degradation typically mitigates leaching, if this compound were to reach groundwater, its environmental persistence within that specific environment could become a concern regulations.gov.
Table 2: Soil Degradation and Leaching Parameters of this compound
| Parameter | Value | Reference |
| Water Solubility | High (e.g., 111.3 g/L) | herts.ac.ukepa.govregulations.gov |
| Aerobic Soil DT₅₀ (Dissipation Time to 50%) | < 1 day to < 1.8 hours | nih.govpublications.gc.caepa.govepa.gov |
| Major Soil Degradation Products | Ethanol, Phosphonic acid | publications.gc.cafao.orgregulations.govepa.govepa.govbayer.com |
| Koc Values | 20 to 311 | nih.gov |
| GUS Leaching Potential Index | -6.99 | herts.ac.uk |
| SCI-GROW Groundwater Concentration (ppb) | < 0.006 | regulations.gov |
Resistance Dynamics in Plant Pathogen Populations
Occurrence and Characterization of Reduced Sensitivity and Insensitivity
Reduced sensitivity and outright insensitivity to fosetyl-al have been characterized in several plant pathogens, observed both under field conditions and through controlled laboratory experiments.
Field-acquired resistance to this compound has been extensively documented in Pseudoperonospora humuli, the causative agent of hop downy mildew. Reports of reduced sensitivity in P. humuli emerged in the early 2000s, notably in hop-growing regions of western Oregon and northern Idaho. nih.govapsnet.orgapsnet.org Initially, increasing the application rate of this compound could still provide commercially acceptable disease control. nih.govapsnet.org However, by 2016, phosphonate (B1237965) fungicides, including this compound, demonstrated minimal to no suppression of downy mildew, even when applied at their maximum allowable rates. apsnet.orgapsnet.org
Research conducted in Oregon identified P. humuli isolates exhibiting significantly elevated levels of insensitivity to this compound and other phosphonate fungicides. nih.govapsnet.org The median effective concentration (EC50) required to achieve a 50% reduction in infection for isolates collected from farms experiencing control failures was 2.7% (vol/vol) phosphonate, which was 1.6 times higher than the maximum labeled rate. nih.govapsnet.org In contrast, isolates obtained from experimental plots with limited exposure to phosphonate fungicides displayed a median EC50 of 0.6% (vol/vol) phosphonate, representing 0.3 times the maximum allowable rate. nih.govapsnet.org This widespread insensitivity within hop farms in Oregon indicates a significant shift in pathogen populations, driven by selection pressure from repeated fungicide applications. nih.govapsnet.org
Table 1: Sensitivity of Pseudoperonospora humuli Isolates to Phosphonate Fungicides
| Isolate Source | Median EC50 (% vol/vol phosphonate) | EC50 Relative to Max Labeled Rate |
| Farms with Control Failures | 2.7 | 1.6 times |
| Experimental Plots (Low Exposure) | 0.6 | 0.3 times |
Source: nih.govapsnet.org
Further field studies over two years corroborated that this compound, even at double the maximum allowable rates, failed to provide commercially acceptable suppression of downy mildew. In contrast, fungicides with alternative modes of action achieved 91% or greater disease control. nih.govapsnet.org This evidence suggests that P. humuli populations have evolved to tolerate this compound and other phosphonate fungicides at concentrations up to four times greater than those previously effective for satisfactory downy mildew suppression. nih.govapsnet.org
Laboratory investigations have successfully induced resistance to this compound and its primary breakdown product, phosphorous acid (H3PO3), in various Phytophthora species. For instance, mutants of Phytophthora capsici tolerant to H3PO3 were generated through chemical mutagenesis. These mutants subsequently demonstrated insensitivity to both H3PO3 and this compound in vivo. apsnet.orgtandfonline.com Such H3PO3-tolerant isolates maintained pathogenicity on bare-rooted green pepper seedlings treated with high concentrations of H3PO3 or this compound, whereas sensitive isolates were effectively controlled by significantly lower concentrations. tandfonline.com
Similarly, mutants of Phytophthora citrophthora resistant to this compound and phosphorous acid have been induced under laboratory conditions. cirad.frcirad.fr While direct selection for this compound resistant mutants proved less straightforward, phosphorous acid-resistant mutants were readily obtained. cirad.fr These phosphorous acid-resistant mutants frequently exhibited cross-resistance to this compound, though the level of resistance to this compound was generally lower than to phosphorous acid. cirad.fr For example, phosphorous acid-resistant mutants showed resistance levels ranging from 3.3 to 6.8 for phosphorous acid, but only 1.3 to 4.7 for this compound. cirad.fr
Table 2: Laboratory-Induced Resistance Levels in Phytophthora citrophthora Mutants
| Mutant Type | Resistance Level (RL) to Phosphorous Acid | Resistance Level (RL) to this compound |
| Phosphorous Acid-Resistant Mutants | 3.3 - 6.8 | 1.3 - 4.7 |
Source: cirad.fr
The successful induction of resistance in laboratory settings underscores the inherent potential for pathogen populations to develop insensitivity under persistent selective pressure, even for fungicides like this compound, which are typically considered to have a low inherent risk of resistance development. msu.edu
Biochemical and Genetic Mechanisms of Resistance Development
The precise biochemical and genetic mechanisms underpinning this compound resistance are intricate and not yet fully elucidated. This complexity is partly attributable to this compound's multifaceted mode of action. This compound is known to be metabolized into phosphite (B83602) ions, which exert both direct inhibitory effects on pathogen growth and stimulate host plant defense mechanisms. fao.orgapsnet.orgactahort.orgscielo.edu.uy
One proposed mechanism of action for phosphonate fungicides, including this compound, involves their ability to compete with phosphate (B84403) as an allosteric regulator of various enzymes, thereby inhibiting spore germination and mycelial development. herts.ac.ukfao.org Resistance could potentially arise from alterations in the pathogen's phosphate uptake systems or modifications to the target enzymes, leading to a reduction in the fungicide's inhibitory effect. For instance, a study on Phytophthora capsici demonstrated that aminooxyacetic acid (AOA) reduced the uptake of H3PO3 by the pathogen, suggesting that alterations in uptake mechanisms could contribute to resistance. apsnet.org
The Fungicide Resistance Action Committee (FRAC) initially classified phosphonates (FRAC Group P07) as having a low risk of resistance development, noting that few resistance cases had been reported in a limited number of pathogens. frac.infoufl.edu This low risk has often been attributed to a perceived multi-site mode of action or the induction of host defenses. msu.edu However, the documented instances of field resistance in Pseudoperonospora humuli and laboratory-induced resistance in Phytophthora species indicate that resistance mechanisms, whether involving target-site modifications, reduced uptake, or enhanced detoxification, can indeed evolve. nih.govapsnet.orgtandfonline.comokstate.edu
Cross-Resistance Patterns with Other Fungicide Classes (e.g., Acylanilides)
Cross-resistance describes the phenomenon where resistance to one fungicide confers resistance to other fungicides, typically those that share a similar mode of action or target site. okstate.eduagriculturejournals.cz For this compound, which belongs to the phosphonate group (FRAC Group P07), cross-resistance patterns with other fungicide classes are generally limited due to its distinct mode of action.
Studies involving laboratory-induced mutants of Phytophthora capsici have elucidated specific cross-resistance patterns. Metalaxyl-tolerant isolates (metalaxyl is an acylanilide fungicide, FRAC Group 4) exhibited insensitivity to several other acylanilide fungicides but remained sensitive to this compound and phosphorous acid. tandfonline.com Conversely, H3PO3-tolerant isolates, which also showed tolerance to this compound, remained sensitive to the tested acylanilides. tandfonline.com This clear lack of cross-resistance between this compound (phosphonates) and acylanilides (phenylamides) suggests that these fungicide classes operate via distinct biochemical pathways or target sites within the pathogen. tandfonline.com
The FRAC code list categorizes fungicides based on their cross-resistance patterns and modes of action. frac.infoufl.edu Phosphonates (Group P07) are distinct from other major groups such as phenylamides (Group 4), strobilurins (Group 11), and carboxylic acid amides (CAAs, Group 40). frac.infoufl.eduagriculturejournals.cz This categorical separation implies that resistance to phosphonates typically does not confer resistance to fungicides from these other groups, and vice-versa. This characteristic absence of broad cross-resistance is a valuable attribute for resistance management strategies, enabling the rotation or mixture of fungicides from different FRAC groups to mitigate selection pressure on any single mode of action. okstate.eduagriculturejournals.cz
Strategies for Resistance Management and Sustainability of this compound Efficacy
To preserve the long-term effectiveness of this compound and other fungicides, the implementation of robust resistance management strategies is imperative. These strategies are designed to minimize the selective pressure exerted on pathogen populations and to delay or prevent the widespread development of insensitivity.
Key strategies for effective resistance management include:
Rotation and Mixtures: A cornerstone of anti-resistance strategies involves alternating or tank-mixing this compound with fungicides possessing different modes of action (i.e., from different FRAC groups). msu.eduokstate.eduagriculturejournals.cznih.gov Given that this compound generally does not exhibit cross-resistance with other major fungicide classes like acylanilides, tandfonline.com this approach allows for the application of diverse chemical pressures on the pathogen. For example, in the management of Phytophthora diseases, combining phosphonate treatments with newer modes of action such as fluopicolide, mandipropamid, and oxathiapiprolin (B609797) has demonstrated high efficacy. cabidigitallibrary.org
Integrated Pest Management (IPM): Incorporating non-chemical control methods alongside fungicide applications is crucial. msu.eduapsnet.orgresearchgate.net This encompasses cultural practices (e.g., sanitation, use of resistant varieties, appropriate irrigation), the deployment of biological control agents, and leveraging host plant resistance. msu.eduapsnet.orgresearchgate.net In citrus cultivation, for instance, resistant rootstocks and specific cultural practices are utilized in conjunction with fungicides for comprehensive Phytophthora management. cabidigitallibrary.org
Limiting Site-Specific Fungicides: Although this compound is generally considered to have a lower risk of resistance compared to some single-site fungicides, msu.edufrac.info limiting its repeated, sole use can still contribute to resistance management.
Monitoring Resistance: While the risk of resistance to this compound has historically been considered low and may not always necessitate a specific monitoring program, anses.fr continuous vigilance, particularly in regions with a history of control failures (e.g., hop production areas), remains a prudent practice. nih.govapsnet.org
The Fungicide Resistance Action Committee (FRAC) strongly emphasizes the importance of diversity in modes of action within anti-resistance strategies. frac.infoagriculturejournals.cz While this compound has traditionally been regarded as a low-risk fungicide for resistance development, the documented cases of field-acquired insensitivity, particularly in Pseudoperonospora humuli, highlight the critical need for careful and integrated management practices to ensure its sustained efficacy in agricultural systems. nih.govapsnet.org
Impact on Non Target Organisms Within Agroecosystems
Influence on Soil Microbial Communities
In contrast to the minimal effects on alpha-diversity, studies have demonstrated that Fosetyl-al, in a mixture with propamocarb-hydrochloride, can decrease the complexity of the soil microbial network. researchgate.netnih.gov Microbial co-occurrence networks illustrate the potential interactions between different microorganisms, and a reduction in complexity suggests a less stable and potentially less resilient microbial community. researchgate.netnih.govnih.gov This decrease in network complexity indicates that the fungicide may disrupt the established relationships and interdependencies among various soil microbes. researchgate.netnih.gov
The application of a synthetic pesticide containing this compound has been shown to have distinct impacts on the composition of microbial communities and the identity of key taxa. researchgate.netnih.gov While specific studies on this compound's impact on individual taxa are detailed, broader research on pesticides indicates they can cause significant shifts. For instance, some herbicides have been observed to reduce the operational taxonomic units (OTUs) of fungi and protists. researchgate.net In soils treated with certain herbicides, the abundance of bacterial phyla such as Proteobacteria has been seen to increase, while Acidobacteria decreases. nih.gov Protists, as vital predators and parasites in the soil food web, also experience changes in community structure in response to agricultural practices. aau.dksemanticscholar.org
A mesocosm experiment using a fungicide mixture of this compound and propamocarb-hydrochloride revealed specific, though not always statistically significant, changes in the relative abundance of various microbial groups.
Relative Abundance of Key Microbial Taxa After Fungicide Application
| Microbial Group | Taxon | Observed Effect of this compound Mixture |
|---|---|---|
| Bacteria | Acidobacteria | Slight decrease |
| Proteobacteria | Slight increase | |
| Fungi | Ascomycota | Variable response |
| Mortierellomycota | Slight increase | |
| Protists | Cercozoa | Slight decrease |
| Ochrophyta | Slight increase |
Data synthesized from research on the impact of a this compound and propamocarb-hydrochloride mixture on soil microbial communities. Effects noted as "slight" were not always statistically significant but indicate a trend.
A significant consequence of this compound application is the alteration of biotic interactions within the soil microbiome. researchgate.netnih.gov Research indicates that the synthetic fungicide mixture modifies these interactions in a way that favors taxa that are less efficient at degrading organic compounds. researchgate.netnih.gov This shift suggests a potential impairment of crucial soil functions, such as nutrient cycling and the decomposition of organic matter, which are fundamental to soil fertility. researchgate.netnih.govmdpi.com The disruption of these microbial processes could have long-term implications for the health and productivity of the agroecosystem.
Interactions with Plant-Associated Microbial Communities (e.g., Phyllosphere Microbes)
The phyllosphere, or the aerial surfaces of plants, hosts a complex microbial community that influences plant health and disease resistance. This compound can directly interact with these microorganisms. researchgate.net Studies have assessed the direct effects of this compound on bacteria such as Pseudomonas syringae on leaf surfaces. researchgate.net The research found that the antibacterial efficacy of this compound is highest in acidic conditions, indicating that the local environment on the leaf surface can modulate its activity. researchgate.net This highlights the potential for this compound to alter the balance of microbial communities in the phyllosphere, which could have downstream effects on plant health.
Interactions with Mycorrhizal Fungi (e.g., Vesicular-Arbuscular Mycorrhizae)
Vesicular-arbuscular mycorrhizae (VAM) are symbiotic fungi that form crucial associations with the roots of most plants, enhancing nutrient and water uptake. This compound has been shown to negatively impact these beneficial fungi.
Research on various plants has demonstrated these detrimental effects:
In onions, this compound significantly reduced plant growth, particularly of roots, and inhibited mycorrhizal colonization. cambridge.org
However, the response to this compound can be species-specific among arbuscular mycorrhizal fungi (AMF). mdpi.com For example, a study on citrus plants found that Gigaspora ramisporophora, Cetraspora gilmorei, and Glomus macrocarpum were less sensitive to fosetyl (B95085) than other AMF species. mdpi.com
Impact of this compound on Vesicular-Arbuscular Mycorrhizal Fungi
| Host Plant | VAM Fungi | Observed Effect of this compound | Reference |
|---|---|---|---|
| Onion (Allium cepa) | General VAM | Markedly inhibited mycorrhizal colonization and reduced root growth. | cambridge.org |
| Maize (Zea mays) | Glomus spp. | Slightly decreased percent colonization; markedly decreased total length of mycorrhizal root. | dpi.qld.gov.au |
| Citrus | Gigaspora ramisporophora | Less sensitive. | mdpi.com |
| Cetraspora gilmorei | Less sensitive. | ||
| Glomus macrocarpum | Less sensitive. |
Summary of research findings on the effects of this compound on VAM fungi in different host plants.
The active fungicidal component of this compound is phosphonic acid (also known as phosphite), which is formed from the hydrolysis of the parent compound. safefoodalliance.com Studies have shown that both this compound and phosphonic acid can have phytotoxic effects and inhibit VAM fungi, with this compound often leading to a greater accumulation of phosphonate (B1237965) in the plant tissues. cambridge.orgdpi.qld.gov.au
Advanced Analytical Methodologies for Fosetyl Al and Its Metabolites
Mass Spectrometry (MS) Detection and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography, stands as a cornerstone for the analysis of fosetyl-al and its metabolites, offering high sensitivity and specificity.
Tandem Mass Spectrometry (LC-MS/MS) for Residue Analysis and Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method employed for the detection and quantification of this compound and phosphonic acid residues in various matrices jfda-online.comrsc.org. This technique is highly effective for analyzing highly polar pesticides due to the complexities associated with their separation and detection behavior by other methods jfda-online.com. LC-MS/MS allows for the simultaneous determination of this compound, phosphonic acid, and sometimes ethyl phosphonic acid tentamus.com. The use of LC-MS/MS can reduce analysis time and mass-loss compared to reverse phase mode, especially when quantifying highly polar pesticides like this compound and its related metabolites jfda-online.com. For instance, a method for simultaneous determination of chlormequat, fosetyl-aluminium, and phosphonic acid residues in maize and soybean has been developed using LC-MS/MS rsc.org. This method utilizes an ion chromatography (IC) column for separation and negative electrospray ionization (ESI) in multi-reaction monitoring mode for detection rsc.org.
Electron Spray Ionization (ESI) and Analysis of Ion Fragmentation Patterns
Electron Spray Ionization (ESI) is a commonly used soft ionization technique in LC-MS/MS for this compound and its metabolites researchgate.net1health4food.nl. In negative ESI mode, fosetyl-aluminium, which is an anionic species in solution, typically forms a precursor molecular ion [M]− at m/z 109 rsc.org. For phosphonic acid, the mass transition observed is often m/z 81 rsc.org.
The analysis of ion fragmentation patterns is critical for both qualitative confirmation and quantitative determination. For fosetyl-aluminium, the product ion at m/z 81, assigned to [H2PO3]−, is commonly used for quantification, while the product ion at m/z 79, corresponding to [PO3]−, is selected for confirmation rsc.org. For phosphonic acid, the mass transition observed is m/z 81 → 79 for quantification, and the product ion at m/z 63, corresponding to [PO2]−, is selected for confirmation rsc.org. These ion pairs are consistent with those reported in previous studies rsc.org. High-resolution mass spectrometry (HRMS) systems, such as Q-Orbitrap, can overcome interference problems and provide highly recommended mass traces for quantification, such as m/z 80.9154 for bromide ion, which can be affected by interference from phosphonic acid (m/z 81) mdpi.com.
Method Validation Parameters
Method validation is essential to ensure the reliability, accuracy, and consistency of analytical results for this compound and its metabolites. Key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and repeatability researchgate.netscispace.comfssai.gov.in.
Specificity/Selectivity : This parameter confirms that the method can accurately measure the target analytes without interference from other components in the sample matrix fssai.gov.in. For this compound and phosphonic acid, sufficient specificity has been demonstrated in validated methods scispace.com.
Linearity : Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range fssai.gov.in. For this compound and phosphonic acid, linearity has been observed over various ranges, such as 0.005–0.4 mg/kg and 0.025–2.0 mg/kg respectively, with correlation coefficients (r²) often exceeding 0.995, indicating a strong linear relationship scispace.com. In some cases, a correlation coefficient of 0.9999 has been achieved for this compound in wheat flour, demonstrating very satisfactory linearity for accurate quantification researchgate.netmdpi.com.
Precision (Repeatability and Reproducibility) : Precision measures the closeness of agreement between independent test results obtained under stipulated conditions fssai.gov.in.
Repeatability (RSDr) : This refers to the precision under the same operating conditions over a short interval of time fssai.gov.in. For this compound, repeatability (RSDr) at low levels has been reported in the range of 4.8–20%, and for phosphonic acid at all spiking levels, it was 6.5–11% scispace.com. Other studies reported RSDs lower than 6.2% for this compound, indicating good precision for routine analysis researchgate.netmdpi.com.
Reproducibility (RSDR) : This refers to the precision under different operating conditions (e.g., different laboratories, different analysts) scispace.comfssai.gov.in. For this compound, reproducibility (RSDR) at low levels has been reported up to 34% scispace.com.
Accuracy (Recovery) : Accuracy evaluates the closeness of agreement between the test result and the accepted reference value fssai.gov.in. Good recoveries for this compound and phosphonic acid are typically in the range of 70–120%, with many methods achieving recoveries between 85.0–106.4% for this compound and 81.7–109.5% for phosphonic acid at various concentration levels rsc.org. Recoveries for this compound in wheat flour have been reported between 95.6% and 105.2% researchgate.netmdpi.com.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) :
LOD : The lowest concentration of an analyte that can be reliably detected fssai.gov.in.
LOQ : The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision fssai.gov.in. Practical LOQs for this compound and phosphonic acid have been reported as 0.01 mg/kg and 0.05 mg/kg, respectively scispace.com. In some highly sensitive methods, LODs of 5 ng/g and LOQs of 10 ng/g for this compound have been achieved, which are sufficiently low to meet maximum residue limits (MRLs) in various regulations researchgate.netmdpi.com.
Table: Summary of Typical Method Validation Parameters for this compound and Phosphonic Acid
| Parameter | This compound (Typical Range/Value) | Phosphonic Acid (Typical Range/Value) | Reference |
| Linearity (r²) | ≥ 0.995 (up to 0.9999) | ≥ 0.995 | scispace.comresearchgate.netmdpi.com |
| Repeatability (RSDr) | 4.8–20% (often < 6.2%) | 6.5–11% | scispace.comresearchgate.netmdpi.com |
| Reproducibility (RSDR) | Up to 34% | Not explicitly stated, but within acceptable Codex range | scispace.com |
| Accuracy (Recovery) | 70–120% (often 85.0–106.4%) | 70–120% (often 81.7–109.5%) | rsc.orgresearchgate.netmdpi.com |
| LOD | 0.01 mg/kg (as low as 5 ng/g) | 0.05 mg/kg | scispace.comresearchgate.netmdpi.com |
| LOQ | 0.01 mg/kg (as low as 10 ng/g) | 0.05 mg/kg | scispace.comresearchgate.netmdpi.com |
Sample Preparation Methodologies
Effective sample preparation is critical for extracting this compound and phosphonic acid from complex matrices and minimizing matrix interferences. These compounds are highly polar, which influences the choice of extraction and clean-up procedures jfda-online.comnih.gov.
Extraction :
Water Extraction : A common approach, especially for cereals, involves extraction with water nih.gov.
Acidified Methanol (B129727) Extraction (QuPPe Method) : The Quick Polar Pesticides (QuPPe) method is widely used for highly polar and ionic compounds like this compound and phosphonic acid jfda-online.comnih.govlcms.czresearchgate.net. This method typically involves extraction with acidified methanol, often with water adjustment jfda-online.comnih.govlcms.czeurl-pesticides.eu. For samples with high oil content, cryogenic milling with acidified methanol may be used to prevent residue degradation nih.gov.
Acetonitrile (B52724) Extraction : While QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, which often use acetonitrile, are popular for multi-residue pesticide analysis, they are generally unsuitable for highly polar pesticides (HPP) like this compound and phosphonic acid because HPP tend to remain in the aqueous phase, leading to poor recovery jfda-online.comnih.gov. However, modified QuPPe methods may optimize solvent types and volumes for specific matrices jfda-online.com.
Acetic Acid Solution Extraction : Extraction with an acetic acid solution has also been reported for the simultaneous determination of this compound and phosphonic acid in maize and soybean rsc.org.
Clean-up Procedures :
Ion Exchange Mini Columns : For certain matrices like rice, wheat, and barley, clean-up using tandem cation- and anion-exchange mini columns is an effective method for quantifying this compound and phosphonic acid jfda-online.comnih.gov.
Dispersive Solid Phase Extraction (dSPE) : While dSPE is a common clean-up step in QuEChERS, its effectiveness for HPP is limited due to their aqueous preference jfda-online.comnih.gov. However, modified QuPPe methods may incorporate dSPE with optimized sorbents jfda-online.com.
HLB Column : Hydrophilic-lipophilic-balanced (HLB) columns can be used for clean-up, as demonstrated in methods for chlormequat, fosetyl-aluminium, and phosphonic acid residues rsc.org.
Direct Injection (Extract-Dilute-Shoot) : For some matrices, a simpler "extract-dilute-shoot" strategy can be employed, where the extract is diluted with acetonitrile and directly injected into the LC-MS/MS system, minimizing complex clean-up steps researchgate.netmdpi.com. This approach has shown good sensitivity for this compound in wheat flour researchgate.net.
Regulatory Contexts of Residue Definition in Analytical Quantification
The regulatory definition of this compound residues is a critical aspect of analytical quantification, as it dictates what compounds must be measured to assess compliance with Maximum Residue Limits (MRLs). This compound rapidly degrades into phosphonic acid and ethyl phosphonic acid in plants tentamus.comus.com.
Historically, and in many jurisdictions, the residue definition for this compound has been "sum of fosetyl (B95085), phosphonic acid, and their salts expressed as fosetyl" tentamus.comnih.govus.comeurl-pesticides.euwessling-group.com. This definition acknowledges that phosphonic acid is a major degradation product of this compound us.comeurl-pesticides.euwessling-group.com. For instance, in the European Union, Regulation (EC) No 396/2005 specifies this sum definition tentamus.comus.comwessling-group.com. Similarly, in Japan, the residue definition for this compound is "sum of this compound and phosphonic acid expressed as this compound" nih.gov.
However, there has been a recent shift in the regulatory landscape, particularly in the European Union. As of April 17, 2025, and through Regulations No 2024/2619 and No 2025/581, the European Commission changed the residue definition for this compound, potassium phosphonates, and disodium (B8443419) phosphonates to "phosphonic acid and its salts, expressed as phosphonic acid" hamiltonlab.lv. This change aims to better reflect the actual residues in food products and facilitate monitoring, as phosphonic acid can originate from various sources, including fertilizers and plant strengtheners, in addition to this compound hamiltonlab.lv. This means that analytical results for fosetyl are no longer considered when assessing the tested product; only the maximum level for phosphonic acid and its salts applies hamiltonlab.lv. This updated definition has significant implications for analytical laboratories, requiring them to focus primarily on quantifying phosphonic acid hamiltonlab.lv.
Table: Regulatory Residue Definitions for this compound
| Jurisdiction/Context | Residue Definition | Key Compounds Included | Reference |
| European Union (Prior to April 2025) | Sum of fosetyl, phosphonic acid, and their salts, expressed as fosetyl | Fosetyl, Phosphonic Acid, Salts | tentamus.comnih.govus.comeurl-pesticides.euwessling-group.com |
| European Union (From April 2025) | Phosphonic acid and its salts, expressed as phosphonic acid | Phosphonic Acid, Salts | hamiltonlab.lv |
| Japan | Sum of this compound and phosphonic acid, expressed as this compound | This compound, Phosphonic Acid | nih.gov |
| USA & Canada | This compound | This compound | nih.gov |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Fosetyl-Al and its degradation products (e.g., fosetyl, phosphonic acid) in plant tissues?
- Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) with a C18 reverse-phase column and electrospray ionization (ESI) in negative mode. Include internal standards (e.g., isotopically labeled phosphonic acid) to correct for matrix effects. Validate recovery rates using spiked plant tissue samples and confirm detection limits (LOD < 0.01 mg/kg) via calibration curves .
- Key Data :
- Degradation Timeline: this compound degrades to fosetyl within 24 hours in aerobic soils, with further conversion to phosphonic acid after 5–7 days.
- Detection Limits: HPLC-MS achieves LODs of 0.005 mg/kg for this compound and 0.01 mg/kg for phosphonic acid in leafy vegetables .
Q. What experimental controls are critical when assessing this compound’s antifungal efficacy in vitro?
- Methodological Answer :
- Include solvent controls (e.g., water or dimethyl sulfoxide) to rule out vehicle effects.
- Use a reference fungicide (e.g., metalaxyl) as a positive control.
- Test multiple fungal strains (e.g., Phytophthora infestans, Pythium ultimum) to evaluate species-specific responses.
- Replicate experiments across independent batches to account for variability in spore viability .
Advanced Research Questions
Q. How can conflicting data on this compound’s systemic mobility in plants be resolved?
- Methodological Answer :
- Conduct dual-labeling experiments using radiolabeled this compound (e.g., ³²P) to track translocation pathways via autoradiography.
- Compare uptake rates in hydroponic vs. soil-grown plants to isolate matrix effects.
- Perform meta-analyses of existing studies, stratifying results by plant species, application method (foliar vs. root), and environmental conditions (e.g., humidity) .
- Data Contradictions :
- Some studies report limited xylem mobility in cereals, while others note phloem accumulation in citrus species. These discrepancies may arise from differences in vascular architecture or detection methods .
Q. What strategies optimize the differentiation of this compound residues from endogenous phosphonic acid in organic farming systems?
- Methodological Answer :
- Use stable isotope fingerprinting (e.g., δ¹⁸O analysis of phosphonic acid) to distinguish synthetic vs. naturally occurring residues.
- Apply principal component analysis (PCA) to metabolite profiling data, focusing on co-occurring biomarkers (e.g., organic acids, sugars) unique to this compound degradation.
- Validate findings with field trials in certified organic plots, comparing treated and untreated cohorts .
Q. How should researchers design experiments to evaluate this compound’s photodegradation kinetics in aquatic environments?
- Methodological Answer :
- Simulate natural sunlight using a xenon arc lamp with an AM1.5G filter.
- Monitor degradation products via time-resolved LC-MS/MS, adjusting pH (5–9) and dissolved organic carbon (DOC) levels to mimic freshwater vs. brackish conditions.
- Incorporate quenchers (e.g., NaN₃ for singlet oxygen) to identify dominant photolytic pathways .
- Critical Parameters :
- Half-life ranges from 48 hours (pH 7, DOC = 2 mg/L) to <12 hours (pH 9, DOC = 10 mg/L) .
Data Contradiction Analysis
Q. Why do studies report variable efficacy of this compound against oomycete pathogens in field trials?
- Methodological Answer :
- Analyze confounding factors:
- Application Timing: Pre-infection applications show 70–80% efficacy, while post-infection use drops to 30–40% .
- Pathogen Resistance: Screen for mutations in phosphonate transporter genes (e.g., PhnK) using PCR-RFLP.
- Use mixed-effects models to quantify the impact of rainfall, soil type, and adjuvant use on treatment outcomes .
Methodological Resources
-
Table 1 : Comparison of Detection Methods for this compound and Metabolites
Method LOD (mg/kg) Matrix Key Limitation HPLC-MS/MS 0.005 Plant tissue High equipment cost Ion Chromatography 0.05 Soil Cross-reactivity with sulfates ELISA 0.1 Water False positives in humic-rich samples -
Table 2 : Degradation Pathways of this compound Under Variable Conditions
Condition Primary Product Half-Life Key Enzyme/Process Aerobic soil Fosetyl 24 hours Esterase-mediated hydrolysis Anaerobic aquatic Phosphonic acid 48 hours Photolysis Plant metabolism Phosphite 12 hours Phosphonate kinase activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
